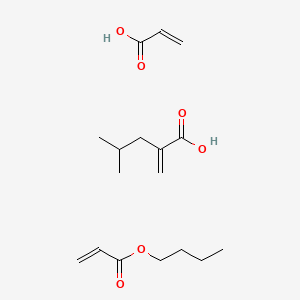
Butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors, making it a valuable material in coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and 2-methylpropyl 2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and stirred continuously to ensure uniform polymerization. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the polymer.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymers.
Reduction: Alcohol-functionalized polymers.
Substitution: Carboxylic acids from ester hydrolysis.
Scientific Research Applications
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, has a wide range of applications in scientific research:
Chemistry: Used as a base material for developing new adhesives and coatings with enhanced properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and wound dressings due to its biocompatibility and adhesive properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface molecules of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the functional groups present on the polymer and the substrate. This interaction results in a strong and durable adhesive bond .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
- 2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, polymer with butyl 2-propenoate and 2-ethylhexyl 2-propenoate
Uniqueness
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, stands out due to its unique combination of flexibility, adhesive strength, and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and long-lasting adhesive properties .
Properties
CAS No. |
58090-96-3 |
|---|---|
Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/2C7H12O2.C3H4O2/c1-5(2)4-6(3)7(8)9;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h5H,3-4H2,1-2H3,(H,8,9);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
IKSTWTVCOYQMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(C)CC(=C)C(=O)O.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















